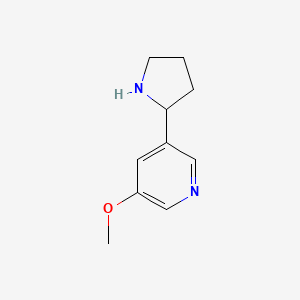

3-Methoxy-5-(pyrrolidin-2-yl)pyridine

Description

Contextualization within Nitrogen Heterocyclic Chemistry Research

Nitrogen-containing heterocyclic compounds are fundamental building blocks in organic chemistry and biology. nih.govwikipedia.org These cyclic structures, which incorporate at least one nitrogen atom within a ring, are ubiquitous in nature, forming the core of essential biomolecules like nucleic acids, vitamins (such as niacin and pyridoxine), and alkaloids. wikipedia.orgnih.gov The study of these compounds is a major branch of chemistry, as they form the basis for a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov

The structure of 3-Methoxy-5-(pyrrolidin-2-yl)pyridine features two distinct nitrogen heterocycles:

Pyridine (B92270): A six-membered aromatic ring containing one nitrogen atom. The pyridine scaffold is a common feature in medicinal chemistry, known for its ability to engage in various biological interactions and often used to enhance the solubility and bioavailability of drug candidates. nih.govresearchgate.net Its derivatives are found in a wide array of FDA-approved drugs. rsc.org

Pyrrolidine (B122466): A five-membered, saturated nitrogen-containing ring. This non-planar ring is a highly sought-after scaffold in drug discovery because its three-dimensional structure allows for a thorough exploration of pharmacophore space. nih.gov The stereochemistry of the pyrrolidine ring and its substituents can be critical for selective binding to biological targets. nih.gov

The fusion of these two important heterocyclic systems within a single molecule, as seen in this compound, creates a unique chemical entity with a specific three-dimensional arrangement and electronic profile, making it a valuable subject of study within the broader field of nitrogen heterocyclic chemistry.

Role as a Privileged Scaffold in Contemporary Chemical Biology and Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through modification of its substituents. researchgate.net These core structures serve as versatile starting points for the development of new therapeutic agents for a diverse range of diseases. rsc.org The pyridine ring is widely recognized as a privileged scaffold due to its frequent appearance in clinically useful drugs. rsc.orgresearchgate.net

The this compound framework exemplifies the characteristics of a privileged scaffold. The combination of the electron-rich methoxy-substituted pyridine ring and the chiral, flexible pyrrolidine moiety provides a platform for generating libraries of diverse compounds. Researchers can systematically alter the substituents on either ring to modulate the molecule's affinity and selectivity for different protein targets.

The academic literature demonstrates the versatility of this scaffold through the development of analogs targeting different receptors. For instance, derivatives of the closely related 3-(pyrrolidinylmethoxy)pyridine structure have been synthesized and shown to be potent ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In a different context, a similar 3-methoxy-pyridine core, when linked to a different group, has been used to create selective antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). ncats.io This ability to serve as a foundation for ligands targeting distinct receptor families underscores its value as a privileged scaffold in the pursuit of novel chemical probes and drug candidates.

Overview of Current Research Landscape and Emerging Areas of Investigation

The current research landscape for compounds based on the this compound scaffold is heavily focused on neuroscience and neuropharmacology, particularly in the development of ligands for neuronal receptors. A significant area of investigation involves the synthesis and evaluation of analogs as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, addiction, and neurodegenerative diseases.

Intensive research has been conducted on analogs of the related compound A-84543, 3-[2-((S)-pyrrolidinyl)methoxy]pyridine. Studies have systematically introduced various substituents onto the pyridine ring to understand the structure-activity relationships (SAR) governing nAChR binding. nih.gov These efforts have revealed that even small modifications to the pyridine ring can dramatically alter a compound's binding affinity and functional activity at different nAChR subtypes. nih.gov For example, the introduction of different functional groups has led to the identification of both subtype-selective agonists and antagonists, with binding affinities (Ki values) ranging from the low nanomolar to the micromolar range. nih.gov

The table below presents data from a study on pyridine-substituted analogs of A-84543, illustrating the impact of substitution on nAChR binding affinity. nih.gov

| Compound/Substituent | Binding Affinity (Ki, nM) |

| A-84543 (Parent Compound) | 0.15 |

| 2-Chloro | 1.1 |

| 2-Amino | 2.5 |

| 5-Bromo | 0.28 |

| 5-Iodo | 0.24 |

| 6-Chloro | 18 |

| 6-Methyl | 150 |

An emerging area of investigation is the development of these high-affinity ligands as imaging agents for Positron Emission Tomography (PET). nih.gov PET imaging allows for the visualization and quantification of receptors in the living brain, which is invaluable for diagnosing diseases and developing new drugs. Researchers are modifying the scaffold to create radiolabeled derivatives, such as those incorporating ¹¹C, for use as PET radiotracers. nih.gov The goal is to develop agents with high affinity for nAChRs and optimal lipophilicity to ensure they can effectively cross the blood-brain barrier. For instance, N-methyl derivatives of a 2-chloro-5-((pyrrolidinyl)methoxy)-pyridine analog demonstrated exceptionally high affinities (Ki values of 23 and 28 pM) and are being pursued for development as PET imaging agents. nih.gov

These research directions highlight the ongoing importance of the this compound scaffold and its derivatives as tools for dissecting complex neurological pathways and as foundational structures for potential diagnostic and therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-methoxy-5-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C10H14N2O/c1-13-9-5-8(6-11-7-9)10-3-2-4-12-10/h5-7,10,12H,2-4H2,1H3 |

InChI Key |

IFSKURFMCIOZAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CC(=C1)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 5 Pyrrolidin 2 Yl Pyridine and Its Core Scaffolds

Strategies for Pyridine (B92270) Ring Construction

The formation of the substituted pyridine ring is a foundational step. The presence of the methoxy (B1213986) group at the 3-position influences the choice of synthetic route, as its electronic properties can affect the reactivity of precursors and intermediates.

Classical methods for pyridine synthesis, developed over decades, remain relevant and can be adapted for the preparation of methoxy-substituted analogues. baranlab.org Most of these syntheses rely on the condensation of carbonyl compounds with an ammonia (B1221849) source to construct the ring. baranlab.org

The Hantzsch Pyridine Synthesis is a well-known method involving the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source, which initially forms a 1,4-dihydropyridine (B1200194) that must be subsequently oxidized to the aromatic pyridine. acsgcipr.orgmdpi.com To introduce a 3-methoxy group, precursors containing this functionality would be required.

The Bohlmann-Rahtz Pyridine Synthesis offers a direct route to substituted pyridines by reacting an enamine with an alkynone. acsgcipr.org This method avoids the need for a separate oxidation step. The final substitution pattern is determined by the specific structures of the enamine and the ynone.

The Kröhnke Pyridine Synthesis utilizes N-pyridinium salts as precursors, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to yield polysubstituted pyridines. baranlab.org

Modern approaches often focus on improving the efficiency and functional group tolerance of these classical methods. For instance, the use of microwave-assisted synthesis can accelerate reaction times and improve yields in condensation reactions. acsgcipr.org Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for pyridine construction. A concise enantioselective approach to complex alkaloids has utilized methoxypyridine intermediates, highlighting their utility as surrogates for piperidines and pyridones in complex molecule synthesis. nih.gov This approach leverages the less basic nature of the 2-methoxypyridine (B126380) nitrogen atom compared to unsubstituted pyridine, which can facilitate reactions that are otherwise low-yielding. nih.gov

A multi-step method starting from 2-chloropyridine (B119429) involves nitrogen oxidation, etherification to introduce the methoxy group, nitration, halogenation, and subsequent deoxygenation to yield various 2-alkoxy-4-substituted pyridines. google.com

| Method | General Precursors | Key Features | Adaptation for 3-Methoxy-Pyridine |

|---|---|---|---|

| Hantzsch Synthesis | β-Ketoester, Aldehyde, Ammonia | Forms a 1,4-dihydropyridine intermediate requiring oxidation. acsgcipr.org | Requires methoxy-functionalized β-dicarbonyl precursors. |

| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | Directly yields the aromatic pyridine ring. acsgcipr.org | The methoxy group can be part of either the enamine or ynone fragment. |

| Kröhnke Synthesis | α,β-Unsaturated Ketone, Pyridinium Ylide, Ammonium Acetate | Versatile for polysubstituted pyridines. baranlab.org | The methoxy substituent can be on the unsaturated ketone component. |

| Transition-Metal Catalysis | Varies (e.g., alkynes, nitriles) | High efficiency and modularity. organic-chemistry.org | Allows for late-stage functionalization and coupling strategies. |

Multi-component reactions (MCRs) and cascade sequences are highly efficient strategies for constructing complex heterocyclic systems like substituted pyridines in a single step from readily available starting materials. bohrium.comwindows.net These methods are prized for their atom economy and operational simplicity. acsgcipr.orgbohrium.com

A common MCR approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a thiol, catalyzed by a base, to produce pyridine-3,5-dicarbonitriles. acs.org By selecting a starting aldehyde containing a methoxy group, this functionality can be incorporated into the final pyridine product.

Cascade reactions provide another elegant route. For example, a method employing a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates generates a 3-azatriene intermediate. nih.gov This intermediate then undergoes a thermal 6π-electrocyclization followed by air oxidation to afford highly substituted pyridines. nih.gov This modular approach allows for significant variation in the substitution pattern. nih.gov Similarly, cascade nucleophilic addition reactions of 1,2,3-triazines with activated acetonitriles or ketones have been developed to construct highly substituted pyridines that are not easily accessible through other methods. ccspublishing.org.cn

| Reaction Type | Key Intermediates/Steps | Advantages | Example Application |

|---|---|---|---|

| Multi-Component Reaction (MCR) | One-pot combination of ≥3 starting materials. bohrium.com | High efficiency, atom economy, diversity-oriented. windows.net | Synthesis of pyridine-3,5-dicarbonitriles from an aldehyde, malononitrile, and a thiol. acs.org |

| Cascade Reaction | 3-Azatriene formation → Electrocyclization → Oxidation. nih.gov | Forms multiple bonds in a single operation, high complexity from simple precursors. | Cu-catalyzed coupling of alkenylboronic acids and ketoximes. nih.gov |

| Domino Reaction | Michael addition → Intramolecular cyclization → Aromatization. organic-chemistry.org | Step-economical, avoids isolation of intermediates. | Reaction of α,β-unsaturated ketones and 1,1-enediamines. organic-chemistry.org |

Approaches to Pyrrolidine (B122466) Ring Synthesis and Functionalization

The pyrrolidine ring in the target molecule is substituted at the C2-position, which is a stereocenter. Therefore, synthetic methods must address the challenge of controlling stereochemistry.

Achieving high enantiopurity in the pyrrolidine fragment is critical. Several powerful strategies have been developed for the asymmetric synthesis of 2-substituted pyrrolidines.

Biocatalysis offers a green and highly selective approach. Transaminases (TAs) have been used in the stereoselective synthesis of 2-substituted chiral pyrrolidines starting from commercially available ω-chloroketones. nih.gov These enzymes catalyze the transfer of an amino group to the ketone, triggering a spontaneous cyclization to form the pyrrolidine ring with high enantiomeric excess. nih.gov Access to both (R) and (S) enantiomers is often possible by selecting the appropriate enzyme. nih.gov

Organocatalysis, particularly using proline and its derivatives, is another cornerstone of asymmetric pyrrolidine synthesis. These catalysts can promote reactions such as [3+2] cycloadditions of azomethine ylides with alkenes, which is a classic method for constructing the pyrrolidine ring with control over multiple stereocenters. mdpi.comnih.gov

Furthermore, substrate-controlled diastereoselective methods are effective. For instance, N-glycosylhomoallylamines, derived from chiral sugars, can undergo electrophile-induced endo-trig-cyclization to yield 2-substituted pyrrolidines with high diastereomeric purity. capes.gov.br

| Method | Catalyst/Auxiliary | Key Transformation | Stereochemical Control |

|---|---|---|---|

| Biocatalytic Reductive Amination | Transaminase (TA) | ω-chloroketone → amino ketone → cyclization. nih.gov | Enzyme-controlled, provides access to both enantiomers with >95% ee. nih.gov |

| [3+2] Cycloaddition | Proline / Lewis Acids | Azomethine ylide + Alkene → Pyrrolidine. mdpi.comnih.gov | Catalyst- and substrate-controlled, can create multiple stereocenters. |

| Substrate-Controlled Cyclization | Chiral sugar derivatives | Electrophile-induced cyclization of homoallylamines. capes.gov.br | High diastereoselectivity based on the chiral precursor. capes.gov.br |

Beyond asymmetric catalysis, the fundamental construction of the pyrrolidine ring relies on robust ring-closure reactions.

A highly stereoselective route to 2-dienyl-substituted pyrrolidines has been developed using a cascade double reductive amination. acs.org This one-step process transforms a keto-aldehyde complex into the corresponding pyrrolidine with excellent diastereoselectivity. acs.org

Ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures. The ring-closing enyne metathesis (RCEM) of substrates containing a nitrogen atom can produce pyrrolidine derivatives in very good yields under mild conditions. acs.org

[3+2] cycloaddition reactions are particularly prevalent for pyrrolidine synthesis. The reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) provides a direct and often stereoselective route to the pyrrolidine core. mdpi.comnih.gov This strategy is central to the synthesis of many complex natural products containing the pyrrolidine motif. mdpi.com

A more unconventional approach involves the photo-promoted ring contraction of pyridines using a silylborane. osaka-u.ac.jpnih.gov This reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate and provides access to functionalized pyrrolidine derivatives. osaka-u.ac.jpnih.gov

| Reaction | Precursor Type | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Cascade Reductive Amination | Keto-aldehyde | Primary amine, NaBH(OAc)₃ | acs.org |

| Ring-Closing Enyne Metathesis | Enyne with N-atom tether | Ruthenium catalyst (e.g., Grubbs catalyst) | acs.org |

| [3+2] Dipolar Cycloaddition | Amino acid (ylide precursor) + Alkene | Heat or metal catalyst | mdpi.comnih.gov |

| Pyridine Ring Contraction | Pyridine | Silylborane, photo-irradiation | osaka-u.ac.jpnih.gov |

Coupling Methodologies for Pyridine-Pyrrolidine Linkage

The final stage in the synthesis of 3-Methoxy-5-(pyrrolidin-2-yl)pyridine is the formation of the carbon-carbon bond between the C5 position of the pyridine ring and the C2 position of the pyrrolidine ring. Transition metal-catalyzed cross-coupling reactions are the most common and effective methods for this transformation.

The Suzuki-Miyaura coupling is a versatile choice, typically involving the reaction of a pyridine-boronic acid or ester with a 2-halo-pyrrolidine, or more commonly, a 5-halopyridine with a pyrrolidine-2-boronic acid derivative. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. An in situ generated boronic acid from N-Boc-2-lithiopyrrole has been used for Suzuki coupling with heteroaryl bromides to form pyrrole-pyridine ligands, a strategy adaptable to pyrrolidine systems. nih.gov

The Negishi coupling (organozinc reagent with an organohalide) and Stille coupling (organotin reagent with an organohalide) are also powerful alternatives for forming C(sp²)-C(sp³) bonds.

If the linkage were to be formed via a heteroatom, such as in the related compound A-84543 (3-[2-((S)-pyrrolidinyl)methoxy]pyridine), a Williamson ether synthesis between a 3-hydroxypyridine (B118123) derivative and a 2-(halomethyl)pyrrolidine derivative would be employed. nih.gov For a direct C-C bond, however, cross-coupling remains the dominant strategy.

A rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) with an arylboronic acid can furnish 3-substituted tetrahydropyridines, which could be a precursor to the final target. acs.org While this functionalizes a different position, the principle of coupling a boronic acid to a nitrogen heterocycle is relevant.

| Reaction | Pyridine Partner | Pyrrolidine Partner | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-3-methoxypyridine | N-Protected-pyrrolidine-2-boronic acid/ester | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃) |

| Negishi Coupling | 5-Bromo-3-methoxypyridine | N-Protected-2-(chlorozinc)pyrrolidine | Pd(PPh₃)₄ or Pd/phosphine (B1218219) complex |

| Stille Coupling | 5-Bromo-3-methoxypyridine | N-Protected-2-(tributylstannyl)pyrrolidine | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | 5-Amino-3-methoxypyridine | N-Protected-2-halopyrrolidine | Pd catalyst and phosphine ligand (e.g., BINAP) |

| Note: This method would form a C-N linkage, not the C-C linkage of the target compound, but is a key coupling strategy for related structures. |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Methods)

Transition-metal-catalyzed cross-coupling reactions are powerful and widely utilized methods for constructing the C-C bond between the pyridine and pyrrolidine rings. mdpi.com Palladium-catalyzed reactions, in particular, offer a versatile and efficient route. nih.gov General strategies for analogous pyrrolidine-pyridine hybrids often involve utilizing palladium-catalyzed couplings to attach the pyrrolidine group to a functionalized pyridine ring. vulcanchem.com

These reactions typically involve the coupling of a pyridine electrophile (e.g., a halopyridine) with a pyrrolidine-containing organometallic reagent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity. For instance, the Suzuki coupling, which pairs a pyridine boronic acid or ester with a pyrrolidine halide, and the Negishi coupling, using an organozinc reagent, are common approaches in the synthesis of bipyridine and related structures, with principles applicable to the target scaffold. mdpi.com

A key process in some palladium-catalyzed syntheses of related pyridine alkaloids involves several steps:

Oxidative addition of a heterocyclic iodide (like 3-iodopyridine) to a Pd(0) complex. nih.gov

Carbopalladation of a diene. nih.gov

Palladium migration. nih.gov

Displacement by a nitrogen nucleophile to form the desired product and regenerate the catalyst. nih.gov

While specific examples detailing the synthesis of this compound via these named reactions are proprietary, the general applicability of these methods is well-established in the synthesis of complex pyridine derivatives. nih.govvulcanchem.com

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Pyridine Component | Pyrrolidine Component | Typical Catalyst/Ligand |

| Suzuki Coupling | Pyridyl-boronic acid/ester | Pyrrolidinyl-halide | Pd(OAc)₂, PdCl₂(dppf) |

| Negishi Coupling | Pyridyl-halide | Pyrrolidinyl-zinc | Pd(PPh₃)₄ |

| Stille Coupling | Pyridyl-halide | Pyrrolidinyl-stannane | Pd(PPh₃)₄ |

| Heck Coupling | Pyridyl-halide | N-vinylpyrrolidinone | Pd(OAc)₂/Phosphine ligand |

Direct Linkage Strategies and their Development

Beyond metal catalysis, direct linkage strategies aim to form the pyridine-pyrrolidine bond through other mechanisms, such as nucleophilic aromatic substitution (SNAr). This approach generally involves reacting a halogenated pyridine, activated towards nucleophilic attack, with a pyrrolidine derivative under basic conditions. vulcanchem.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction, particularly at the C-2 and C-4 positions. nih.gov

For the synthesis of the 3-methoxy-5-substituted pyridine core, a suitable starting material would be a pyridine ring with a leaving group (e.g., fluorine or chlorine) at the 5-position and a methoxy group at the 3-position. The pyrrolidine moiety, acting as a nucleophile, displaces the leaving group to form the desired product.

Another innovative, though less direct, approach involves the skeletal rearrangement of pyridines themselves. A photo-promoted ring contraction of pyridines using silylborane has been shown to produce pyrrolidine derivatives. osaka-u.ac.jpnih.gov This method provides access to functionalized pyrrolidine skeletons from abundant pyridine starting materials, which could then potentially be coupled to another pyridine moiety. osaka-u.ac.jpnih.gov

Derivatization and Functionalization Post-Synthesis

Once the core this compound scaffold is synthesized, its properties can be finely tuned through further derivatization and functionalization. These modifications can be directed at either the pyridine ring or the pyrrolidine moiety to explore structure-activity relationships. researchgate.netresearchgate.net

Introduction of Additional Substituents on the Pyridine Ring

The pyridine ring of the core scaffold can be further functionalized to introduce a variety of substituents. Like other aromatic compounds, pyridine is prone to substitution reactions. nih.gov Due to the electronic influence of the ring nitrogen and the existing methoxy group, electrophilic aromatic substitution reactions would be expected to occur at specific positions, typically C-3 under drastic conditions for an unsubstituted pyridine. nih.gov However, the existing substituents on the this compound ring will direct incoming electrophiles to the remaining open positions (C-2, C-4, or C-6).

Research on analogous compounds has demonstrated the synthesis of derivatives with various substituents on the pyridine ring. For example, in the development of nicotinic acetylcholine (B1216132) receptor agonists, analogs of a similar scaffold, 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, were synthesized with substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring. nih.gov These modifications have a profound effect on the biological activity of the molecules. nih.gov Similarly, a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues were developed, highlighting the feasibility of introducing complex substituents onto the pyridine core. nih.gov

Table 2: Examples of Pyridine Ring Functionalization on Related Scaffolds

| Parent Scaffold | Position of Substitution | Introduced Substituent | Reference |

| 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | 2-, 4-, 5-, 6- | Various | nih.gov |

| 5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-vinylpyridine | 2- | Chloro | nih.gov |

Modifications of the Pyrrolidine Moiety

The pyrrolidine ring offers several sites for modification, primarily the nitrogen atom and the carbon backbone. The secondary amine of the pyrrolidine is a nucleophilic site that can readily undergo reactions such as alkylation, acylation, and sulfonylation to introduce a wide array of functional groups. vulcanchem.com

For instance, the synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine involved protecting the amino group with benzyl (B1604629) chlorocarbonate before carrying out an O-acylation reaction, demonstrating a common strategy for manipulating the pyrrolidine moiety. researchgate.net In another example, N-methyl derivatives of a 2-chloro-5-((pyrrolidinyl)methoxy)pyridine analog were synthesized and showed very high affinity for nicotinic acetylcholine receptors. nih.gov

The carbon atoms of the pyrrolidine ring can also be functionalized, although this is often more complex. Modifications can include the introduction of hydroxyl groups, alkyl groups, or the formation of spirocyclic systems. The stereochemistry of the pyrrolidine ring is a critical feature, and modifications must be designed to control or retain the desired stereoisomers, as different spatial orientations of substituents can lead to different biological profiles. nih.gov

Table 3: Common Modifications of the Pyrrolidine Moiety

| Reaction Type | Reagent/Condition | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base | Tertiary amine |

| N-Acylation | Acyl chloride, Base | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Substituted alkyl group |

Chemical Reactivity and Transformation Studies of 3 Methoxy 5 Pyrrolidin 2 Yl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 3-Methoxy-5-(pyrrolidin-2-yl)pyridine is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles. The presence of the electron-donating methoxy (B1213986) group and the pyrrolidinyl group modifies this inherent reactivity.

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. When substitution does occur, it is typically directed to the 3- and 5-positions (meta to the nitrogen). However, the substituents on the pyridine ring in this compound significantly influence the regioselectivity of EAS reactions like nitration.

The methoxy group at the 3-position is an activating, ortho-, para-directing group. In pyridine systems, this directing effect is often observed at the positions ortho and para to the substituent. For instance, the nitration of 3,5-diethoxypyridine (B3066971) results in the introduction of a nitro group at the 2-position. researchgate.net Similarly, studies on 3-methoxypyridine (B1141550) have shown that electrophilic substitution, such as nitration, also tends to occur at the 2- or 6-position. rsc.org

Considering these precedents, the electrophilic aromatic substitution on this compound is predicted to occur at the positions ortho to the strongly activating methoxy group, which are the 2- and 4-positions. The pyrrolidinyl group at the 5-position is also an activating group and would further enhance the reactivity of the ring towards electrophiles. The expected major products of nitration are therefore the 2-nitro and 4-nitro derivatives.

| Reactant | Reagents | Predicted Major Products | Reference |

| This compound | HNO₃, H₂SO₄ | 3-Methoxy-2-nitro-5-(pyrrolidin-2-yl)pyridine and 3-Methoxy-4-nitro-5-(pyrrolidin-2-yl)pyridine | researchgate.netrsc.org |

This table is based on the predicted reactivity from analogous compounds.

The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions relative to the ring nitrogen. stackexchange.comechemi.com The methoxy group, being a moderate leaving group, can be displaced by strong nucleophiles.

Studies on 3-methoxypyridine have demonstrated that the methoxy group can be displaced by nucleophiles such as amines. For example, the reaction of 3-methoxypyridine with various amines in the presence of sodium hydride and lithium iodide leads to the corresponding 3-aminopyridines in good yields. ntu.edu.sg This suggests that the methoxy group in this compound could also be susceptible to displacement by strong nucleophiles. The reaction would likely require activation, for instance, through the use of a strong base.

| Reactant | Reagents | Potential Product | Reference |

| This compound | Strong Nucleophile (e.g., R₂NH) / Base | 3-(Dialkylamino)-5-(pyrrolidin-2-yl)pyridine | ntu.edu.sg |

This table illustrates a potential reaction based on studies of similar compounds.

Reactivity of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring in this compound is a saturated, five-membered heterocycle containing a secondary amine. This amine functionality is the primary site of reactivity for this part of the molecule.

The nitrogen atom of the pyrrolidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. N-alkylation can be achieved using alkyl halides, and the reaction typically proceeds smoothly in the presence of a base to neutralize the hydrogen halide formed. nih.gov

N-acylation can be accomplished using various acylating agents such as acyl chlorides or anhydrides. These reactions are generally high-yielding and provide a straightforward method for introducing a wide range of functional groups onto the pyrrolidine nitrogen. researchgate.net

| Reaction Type | Reagents | General Product |

| N-Alkylation | Alkyl halide (R-X), Base | 3-Methoxy-5-(1-alkylpyrrolidin-2-yl)pyridine |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | 3-Methoxy-5-(1-acylpyrrolidin-2-yl)pyridine |

The pyrrolidin-2-yl group in the parent compound contains a stereocenter at the 2-position. Reactions involving this chiral center must consider the potential for stereochemical changes. While transformations directly at the chiral center would require more specific and often multi-step synthetic sequences, reactions at other positions of the pyrrolidine ring can be influenced by the existing stereocenter.

The synthesis of enantioenriched 2-substituted pyrrolidines often involves asymmetric methods to establish the desired stereochemistry. nih.govresearchgate.net For a pre-existing chiral center, as in this compound, any further functionalization of the pyrrolidine ring would proceed via diastereoselective pathways, where the existing stereocenter directs the stereochemical outcome of the reaction. For example, deprotonation of an N-protected 2-substituted pyrrolidine and subsequent reaction with an electrophile can proceed with high diastereoselectivity.

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can affect either the pyridine ring, the pyrrolidine moiety, or both, depending on the reagents and reaction conditions.

The pyrrolidine ring is susceptible to oxidation, particularly at the carbon atom alpha to the nitrogen. Oxidation of N-acyl or N-aryl pyrrolidines can lead to the formation of the corresponding pyrrolidin-2-ones (lactams) or N-acyliminium ions. nih.govresearchgate.net These iminium ions are versatile intermediates that can be trapped by various nucleophiles.

The pyridine ring, being electron-deficient, is generally resistant to oxidation. However, under forcing conditions, it can be degraded. More commonly, the pyridine ring can be reduced to a piperidine (B6355638) ring. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation and dissolving metal reductions. For instance, pyridine and its derivatives can be reduced to piperidines using samarium diiodide in the presence of water. clockss.org

| Transformation | Reagents | Potential Product | Reference |

| Oxidation of Pyrrolidine Ring | Oxidizing agent (e.g., Fe(II)/H₂O₂) | 5-(5-Oxopyrrolidin-2-yl)-3-methoxypyridine | researchgate.net |

| Reduction of Pyridine Ring | Reducing agent (e.g., SmI₂/H₂O) | 3-Methoxy-5-(pyrrolidin-2-yl)piperidine | clockss.org |

This table outlines potential oxidation and reduction pathways based on known reactivity of the individual heterocyclic components.

Stability Studies under Controlled Research Conditions (e.g., Degradation Pathways in Analytical Method Development)

Information regarding the stability of this compound under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic exposure, which is typically generated during the development of analytical methods, is not available in the public domain. Consequently, its degradation pathways and the chemical structures of any potential degradation products have not been documented.

Without experimental data, it is not possible to provide a detailed discussion or data tables on the stability profile of this compound. Such studies are crucial for understanding a compound's shelf-life, establishing proper storage conditions, and developing robust analytical methods for its quantification in various matrices.

Advanced Spectroscopic and Analytical Methodologies for Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Methoxy-5-(pyrrolidin-2-yl)pyridine, both ¹H and ¹³C NMR would be employed to confirm its molecular structure.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals would provide a wealth of information. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The methoxy (B1213986) group would present as a singlet at approximately 3.8 ppm. The protons of the pyrrolidine (B122466) ring would exhibit more complex splitting patterns in the aliphatic region of the spectrum.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon environments. The carbon atoms of the pyridine ring would resonate in the aromatic region (120-150 ppm), while the methoxy carbon would appear around 55 ppm. The carbons of the pyrrolidine ring would be found in the upfield region of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring | ||

| C2-H | 8.2 - 8.4 | 145 - 150 |

| C4-H | 7.3 - 7.5 | 120 - 125 |

| C6-H | 8.1 - 8.3 | 140 - 145 |

| Pyrrolidine Ring | ||

| C2'-H | 3.5 - 3.7 | 60 - 65 |

| C3'-H₂ | 1.8 - 2.0 | 25 - 30 |

| C4'-H₂ | 1.6 - 1.8 | 24 - 28 |

| C5'-H₂ | 3.0 - 3.2 | 45 - 50 |

| Methoxy Group | ||

| OCH₃ | 3.8 - 3.9 | 55 - 58 |

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm its elemental formula (C₁₀H₁₄N₂O).

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments would then be performed to study the fragmentation patterns. The fragmentation of the molecular ion would likely involve the loss of the methoxy group, cleavage of the pyrrolidine ring, and fragmentation of the pyridine ring. The observed fragment ions would provide valuable information for confirming the structure of the molecule. For instance, a common fragmentation pathway for α-pyrrolidinophenone cathinones involves the loss of the pyrrolidine ring. wvu.eduwvu.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

|---|---|

| 178 | [M]⁺ |

| 163 | [M - CH₃]⁺ |

| 147 | [M - OCH₃]⁺ |

| 107 | [Pyridine-CH₂]⁺ |

| 70 | [Pyrrolidine]⁺ |

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC)) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of a compound and for monitoring the progress of a chemical reaction. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.govmdpi.com

For the analysis of this compound, a reversed-phase HPLC or UPLC method would likely be developed. A C18 column would be a suitable stationary phase, and the mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. thermofisher.com The purity of the compound would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This technique is also invaluable for monitoring the disappearance of starting materials and the appearance of the product during its synthesis.

Table 3: Example HPLC Method for the Analysis of a Pyrrolidinyl-Pyridine Analog

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | | Gradient | 10% B to 90% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

This technique would confirm the connectivity of the atoms and provide insight into the stereochemistry at the chiral center of the pyrrolidine ring. The crystal packing information can also reveal intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. The crystal structure of nicotine (B1678760) analogs has been successfully determined using this method, providing valuable insights into their molecular geometry. nih.govresearchgate.net

Chiral Separation Techniques for Enantiomeric Purity Assessment in Stereoselective Syntheses

Since this compound contains a chiral center at the 2-position of the pyrrolidine ring, it can exist as a pair of enantiomers. In the context of stereoselective synthesis, it is crucial to determine the enantiomeric purity of the product. Chiral separation techniques, particularly chiral HPLC, are the most common methods for this purpose. nih.govphenomenex.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of nicotine and its analogs. researchgate.netcapes.gov.bracs.org The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The enantiomeric excess (e.e.) of the sample can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 4: Example Chiral HPLC Method for the Separation of Nornicotine Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Temperature | 25 °C |

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking studies are fundamental in predicting how a ligand such as 3-Methoxy-5-(pyrrolidin-2-yl)pyridine might interact with a biological receptor. These computational techniques can estimate the strength of the interaction and identify key features driving the binding event.

Binding Affinity Predictions and Hotspot Analysis

Binding affinity is a measure of the strength of the interaction between a ligand and its target. For analogs of the parent structure, 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, in vitro binding studies have shown a wide range of affinities for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with Ki values from 0.15 nM to over 9000 nM. nih.gov More complex derivatives have demonstrated even higher affinities, with Ki values in the picomolar range (9-331 pM). nih.gov

Computational predictions for this compound would involve docking the molecule into the binding site of a target receptor, such as the nAChR. The docking score, typically expressed in kcal/mol, serves as an estimation of the binding free energy. Hotspot analysis further dissects this interaction, identifying specific amino acid residues within the receptor's binding pocket that contribute most significantly to the binding energy. These hotspots are often key hydrogen bond donors or acceptors, or residues that form favorable hydrophobic or electrostatic interactions with the methoxy (B1213986), pyridine (B92270), or pyrrolidine (B122466) moieties of the ligand.

Table 1: Representative Binding Affinity Data for Related Pyridine Analogues

| Compound Class | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | Neuronal nAChRs | 0.15 to >9000 nM nih.gov |

Conformational Analysis and Ligand Dynamics

The three-dimensional shape (conformation) of this compound is crucial for its ability to fit into a receptor's binding site. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their relative energies. Molecular modeling studies on related compounds have highlighted that differences in conformational profiles can significantly impact structure-activity relationships. nih.gov

Molecular dynamics (MD) simulations can provide deeper insights into the ligand's behavior over time when interacting with a target. An MD simulation would model the movements and interactions of the ligand-receptor complex, revealing the stability of the binding pose, the flexibility of the ligand within the binding site, and the specific dynamic interactions (like the formation and breaking of hydrogen bonds) that govern the binding event.

Quantum Chemical Studies (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding a molecule's stability and reactivity.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. These regions are electronegative and represent likely sites for electrophilic attack or hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the pyrrolidine ring, making this a potential hydrogen bond donor site.

This map helps predict how the molecule will orient itself when approaching a receptor, favoring interactions where its negative potential regions align with positive regions of the binding site and vice versa.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized.

DFT calculations would determine the precise energy levels of the HOMO, LUMO, and the resulting energy gap for this compound, providing quantitative insight into its electronic stability and susceptibility to charge transfer interactions.

Table 2: Theoretical Quantum Chemical Parameters

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

Prediction of Reactivity Pathways and Mechanistic Insights

The electronic information derived from DFT and MEP analysis can be used to predict how this compound might react. For instance, in metabolic pathways, the electron-rich sites identified by the MEP map (e.g., the pyridine nitrogen) would be susceptible to oxidation by metabolic enzymes like cytochrome P450s. Conversely, the electron distribution described by the frontier orbitals (HOMO and LUMO) can help predict the outcomes of various chemical reactions, indicating whether the molecule is more likely to act as a nucleophile or an electrophile under specific conditions. These computational insights are invaluable for understanding potential metabolic fates and for designing synthetic routes.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives and analogs of this compound, which are often investigated as ligands for nicotinic acetylcholine receptors (nAChRs), QSAR studies are pivotal in predicting binding affinities and guiding the synthesis of more potent and selective molecules. nih.govresearchgate.net These models are built upon the principle that variations in the structural or physicochemical properties of a molecule directly influence its biological effect.

Research in this area has successfully utilized QSAR to understand the structural requirements for high-affinity nAChR ligands. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors—such as steric, electronic, and hydrophobic properties—that govern the interaction between the ligand and the receptor. nih.govresearchgate.net

Detailed Research Findings:

QSAR studies on classes of compounds that include the this compound scaffold have yielded robust predictive models. Both 2D-QSAR (Hansch analysis) and 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) approaches have been applied. nih.govresearchgate.net

In one notable 3D-QSAR study using the GRID/GOLPE methodology on a series of novel nAChR ligands, a model of high predictive quality was developed. nih.gov The statistical significance of this model was demonstrated by a high squared correlation coefficient (R²) of 0.97 and a cross-validated squared correlation coefficient (Q²) of 0.81. nih.gov The analysis of the model's coefficient plots revealed that steric interactions are of primary importance for binding affinity. Specifically, the model predicted that bulky substituents at the 6-position of the pyridine ring would decrease affinity, whereas larger ring systems incorporating an sp³-hybridized nitrogen atom would enhance it. nih.gov

Broader QSAR studies encompassing a large set of approximately 270 nicotinic agonists from various chemical classes have further substantiated these findings. nih.govresearchgate.net A comprehensive 3D-QSAR/CoMFA model developed for 206 of these compounds showed strong statistical robustness, with a cross-validated q² of 0.749 and a non-cross-validated r² of 0.847. nih.govresearchgate.net This global model effectively illustrated the three-dimensional arrangement of steric and electrostatic fields around the ligands that are crucial for high-affinity receptor binding. nih.govresearchgate.net The predictive power of this model was confirmed by accurately forecasting the affinity of an external test set of 18 recently discovered ligands. nih.govresearchgate.net

The tables below present hypothetical and representative data used in and generated from such QSAR studies. Table 1 shows a set of analogs of a parent structure related to this compound, their biological activity (Ki values), and key molecular descriptors that could be used to build a QSAR model. nih.gov Table 2 summarizes the statistical parameters of a typical 3D-QSAR model, reflecting the findings from the literature. nih.govresearchgate.netnih.gov

Table 1: Input Data for QSAR Analysis of Pyridine Analogs This table contains representative data illustrating the relationship between structural modifications and biological activity, which forms the basis for a QSAR model. Ki values indicate binding affinity for nAChRs.

| Compound ID | R-Group (Substitution on Pyridine Ring) | Ki (nM) nih.gov | LogP (Descriptor) | Molecular Weight (Descriptor) | H-Bond Donors (Descriptor) |

| 1 | H (Parent) | 1.20 | 1.5 | 178.23 | 1 |

| 2 | 2-Cl | 0.85 | 2.1 | 212.67 | 1 |

| 3 | 4-CH₃ | 5.60 | 1.9 | 192.26 | 1 |

| 4 | 5-F | 0.15 | 1.6 | 196.22 | 1 |

| 5 | 6-Br | 250.00 | 2.4 | 257.12 | 1 |

| 6 | 2-NH₂ | 980.00 | 0.8 | 193.24 | 2 |

| 7 | 5-I | 0.30 | 2.7 | 304.12 | 1 |

| 8 | 6-CH(CH₃)₂ | >9000 | 2.8 | 220.31 | 1 |

Table 2: Statistical Validation of a Representative 3D-QSAR (CoMFA) Model This table summarizes the key statistical metrics used to evaluate the performance and predictive power of a QSAR model, based on values reported in relevant studies.

| Statistical Parameter | Value | Description |

| Cross-Validated R² (q² or Q²) | 0.81 nih.gov | Measures the predictive ability of the model, determined by systematically leaving out samples during model construction. |

| Non-Cross-Validated R² | 0.97 nih.gov | Indicates the goodness of fit of the model to the training set data. |

| Standard Error of Estimate (s) | 0.600 nih.govresearchgate.net | Represents the standard deviation of the residuals, indicating the average error in the predicted activity values. |

| Number of Components | 5 | The optimal number of principal components used to derive the QSAR model without overfitting. |

| F-statistic | 250.5 | A measure of the overall statistical significance of the regression model. |

| Test Set R² (r²pred) | 0.961 nih.govresearchgate.net | Measures the predictive performance of the model on an external set of compounds not used in model generation. |

| Number of Compounds (n) | 206 nih.govresearchgate.net | The total number of compounds in the dataset used to build and validate the model. |

Structure Activity Relationship Sar Studies of 3 Methoxy 5 Pyrrolidin 2 Yl Pyridine Analogues

Impact of Methoxy (B1213986) Group Modifications on Biological Activity

The 3-methoxy group on the pyridine (B92270) ring is a critical determinant of the biological activity of these compounds. Its modification can influence binding affinity and functional efficacy at nAChRs. In analogues of the related compound Sazetidine-A, which also features a 3-alkoxy-pyridine moiety, the nature of the alkoxy group plays a role in the pharmacological profile.

Research on related 3-alkoxy-5-aminopyridine derivatives indicates that modifications in this region can fine-tune receptor selectivity and potency. For instance, replacing the methoxy group with larger alkoxy groups or other functional moieties can alter the electronic and steric properties of the ligand, thereby affecting its interaction with the receptor binding pocket. While detailed public data on direct modifications to the methoxy group of 3-Methoxy-5-(pyrrolidin-2-yl)pyridine itself is limited, SAR from closely related pyridyl ethers provides valuable insights. In a series of 3-alkoxy-5-aminopyridine derivatives, subtle changes to substituents on the pyridine ring, including the alkoxy group, were shown to provide potent and selective ligands for the α4β2-nAChR subtype. researchgate.net

| Modification | Compound Class | Observed Effect on Biological Activity |

| Methoxy Group (Baseline) | 3-Alkoxy-5-aminopyridine | Provides a baseline for high-affinity α4β2-nAChR binding. researchgate.net |

| Replacement/Modification | Pyridyl Ethers | Variations can dramatically affect receptor binding affinity. researchgate.net |

Role of Pyrrolidine (B122466) Ring Stereochemistry and Substitutions on Biological Activity

The pyrrolidine ring is a cornerstone of the pharmacophore, and its stereochemistry and substitution patterns are pivotal for receptor interaction.

The (S)-configuration at the 2-position of the pyrrolidine ring is consistently shown to be crucial for high-affinity binding to neuronal nAChRs. This stereochemical preference is a common feature among many nicotinic ligands, including nicotine (B1678760) itself and its analogues like A-84543. nih.gov The specific orientation of the pyridine moiety relative to the pyrrolidine ring, dictated by the (S)-stereocenter, ensures optimal placement within the receptor's binding site for key interactions, such as hydrogen bonding and cation-π interactions.

The introduction of hydroxyl groups onto the pyrrolidine ring can significantly modulate the potency and selectivity of these ligands. Hydroxylation increases the polarity of the molecule, which can lead to new hydrogen-bonding opportunities within the receptor binding site. This can either enhance or decrease affinity depending on the position of the hydroxyl group and the specific receptor subtype. For example, in a series of N-methyl-2-pyrrolidinyl benzofuran (B130515) analogues, hydroxylation at specific positions on the aromatic ring was found to increase both affinity for the α4β2 nAChR and selectivity over the α3β4 subtype. While this modification is on a different part of an analogous scaffold, it highlights the principle that strategic hydroxylation can be a powerful tool for enhancing desired pharmacological properties.

Adding substituents to the pyrrolidine ring directly impacts its conformation and how it interacts with the receptor. A systematic "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine and its analogue A-84543 has provided detailed insights into these effects. nih.gov Methylation at different carbons on the ring produces unique changes in receptor binding and agonist potency. nih.gov

Key findings from these studies include:

1'-N-Methyl Group: Replacing the N-methyl group with a larger ethyl group or adding a second methyl group significantly reduces interaction with α4β2 receptors but has less effect on α7 receptors. nih.gov Demethylation to a secondary amine (N-H) also alters the binding profile. nih.gov

3'-Position: Methylation at the 3'-carbon can alter the energy profile for inter-ring torsion. The trans-3'-methylnicotine analogue is significantly more active than the cis-3'-methylnicotine at both α4β2 and α7 receptors, suggesting that the ability of the two rings to move relative to each other is important for receptor activation. nih.gov

5'-Position: The stereochemistry of methylation at the 5'-position is critical. trans-5'-methylnicotine retains considerable activity, whereas cis-5'-methylnicotine lacks agonist activity and has low affinity, likely due to steric hindrance with key amino acid residues like TrpB that form a hydrogen bond with the pyrrolidine nitrogen. nih.gov

These findings demonstrate that the pyrrolidine ring is highly sensitive to steric and conformational changes, which can be exploited to design subtype-selective ligands. nih.gov

| Modification | Position | Stereochemistry | Effect on α4β2 Activity | Effect on α7 Activity |

| Ethyl Substitution | 1'-N | - | Significantly Reduced | Less Affected |

| Methylation | 3' | trans | More active than cis isomer | More active than cis isomer |

| Methylation | 3' | cis | Less active than trans isomer | Less active than trans isomer |

| Methylation | 5' | trans | Retains considerable activity | Retains considerable activity |

| Methylation | 5' | cis | Drastic loss of activity | Drastic loss of activity |

Pyridine Ring Substituent Effects on Target Interaction

Modifications to the pyridine ring have a profound effect on the binding affinity, efficacy, and selectivity of these compounds at nAChR subtypes. The pyridine nitrogen is a key pharmacophoric feature, acting as a hydrogen bond acceptor. Altering its position or adding substituents elsewhere on the ring can modulate the electronic properties and steric profile of the ligand. nih.govnih.gov

Studies on analogues of A-84543, where the core structure is 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, have systematically explored the impact of pyridine substitution. nih.gov

Position of Pyridine Nitrogen: Moving the nitrogen from the 3-position (meta) to the 2-position (ortho) or 4-position (para) alters the crucial distance between the two nitrogen atoms (one in the pyridine ring, one in the pyrrolidine ring), which affects receptor affinity and selectivity. nih.gov

Substitution at C2: Introducing a chloro group at the 2-position of the pyridine ring can enhance binding affinity. For example, 2-chloro-A-85380 analogues have shown high affinity. nih.gov

Substitution at C5: Adding bulky substituents such as phenyl, substituted phenyl, or heteroaryl groups at the 5-position generally results in high binding affinity, with some analogues showing Ki values in the sub-nanomolar range. nih.gov For example, adding an amino group at this position can increase affinity. nih.gov

Substitution at C6: A dimethylamino substituent at the 6-position of a related 3-alkoxy-5-aminopyridine scaffold has been explored in the development of selective α4β2 ligands. researchgate.net

The electronic nature of the substituent is also important. Electron-withdrawing groups, such as fluoro or trifluoromethyl, can influence the pKa of the pyridine nitrogen and its interaction with the receptor. nih.govnih.gov These modifications have led to the identification of both subtype-selective agonists and antagonists. nih.govnih.gov

| Substituent | Position | Compound Class | Effect on Binding Affinity (Ki) |

| H (unsubstituted) | - | A-84543 Analogue | 0.15 nM |

| Phenyl | 5 | A-84543 Analogue | 0.055 nM |

| 3-Thienyl | 5 | A-84543 Analogue | 0.098 nM |

| 2-Furyl | 5 | A-84543 Analogue | 0.69 nM |

| Chloro | 2 | A-85380 Analogue | High affinity (pM range) nih.gov |

| Amino | 5 | Phenylpyrrolidine Ether | Increased affinity nih.gov |

Linker Region Modifications and Their Influence on Biological Profile (if applicable for analogues)

While this compound features a direct connection between the rings, many of its most potent and well-studied analogues, such as A-84543, incorporate a flexible ether linker (specifically, a methoxy group) between the pyrrolidine C2 and the pyridine ring. This linker region is a key target for modification to optimize pharmacological properties. nih.govnih.gov

The ether linker in A-84543 helps to preserve the essential chirality of the 2'-pyrrolidinium ring while allowing for conformational flexibility. nih.gov Modifications to this linker, such as altering its length, rigidity, or chemical nature, can significantly impact how the two ring systems are oriented relative to each other, thereby affecting receptor fit. Introducing an ether-bonded functionality is a common strategy to couple the pyrrolidine moiety to an aromatic group in this class of compounds. nih.gov Docking studies suggest that the addition of this ether linker between the pyrrolidine and the aromatic ring does not create unfavorable interactions within the nAChR binding site. nih.gov

Design of Bioisosteres and Analogues for Enhanced Pre-clinical Activity and Selectivity

The design of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties. For analogues of this compound, this strategy has been applied to various parts of the molecule.

Pyridine Ring Bioisosteres: The pyridine ring can be replaced with other heteroaromatic systems to probe for new interactions or improve properties. For example, replacing a phenyl ring with a 3-pyridyl moiety in one series of MSK1 inhibitors (which share a pyridinyl-guanidine scaffold) led to a beneficial effect on activity, whereas a 4-pyridyl moiety was detrimental. mdpi.com

Side Chain Bioisosteres: In the related Sazetidine-A class of compounds, the hexynyl side chain has been replaced with bioisosteric groups. A biaryl analogue, where the "long tail" side chain was replaced, exhibited much lower affinity, highlighting the importance of this specific structural feature for α4β2 nAChR binding. nih.gov

Functional Group Bioisosteres: Simple functional groups can also be replaced. For example, a cyano group might be used as a bioisostere for a halogen to modulate electronic properties while maintaining a similar size.

The goal of these bioisosteric replacements is often to improve selectivity between different nAChR subtypes (e.g., α4β2 vs. α3β4 or α7) to minimize off-target effects. For instance, Sazetidine-A achieves remarkable selectivity for α4β2 over α3β4 and α7 receptors, a property that is fine-tuned by the specific combination of its azetidine (B1206935) ring (a pyrrolidine analogue), ether linker, and substituted pyridine core. nih.gov The development of such highly selective agents is crucial for creating targeted therapeutics for neurological and psychiatric disorders. researchgate.netacs.org

Investigations into Molecular Mechanisms and Biological Targets Pre Clinical Research Focus

Interaction with Specific Receptor Systems (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Serotonin (B10506) Receptors)

The primary area of investigation for analogs of 3-Methoxy-5-(pyrrolidin-2-yl)pyridine has been their interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are a family of ligand-gated ion channels that play a key role in various physiological processes in the central and peripheral nervous systems. In contrast, there is a notable absence of research on the interaction of these analogs with serotonin receptors in the reviewed literature.

Receptor Binding Assays and Affinity Determination (In vitro)

In vitro receptor binding assays have been instrumental in determining the affinity of this compound analogs for various nAChR subtypes. These assays typically involve the use of radiolabeled ligands to measure the displacement by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have demonstrated a wide range of binding affinities for neuronal nAChRs, with Ki values spanning from the low nanomolar to the micromolar range. nih.gov For instance, modifications to the pyridine (B92270) ring of this core structure have resulted in compounds with Ki values from 0.15 to over 9000 nM. nih.gov

One notable analog, 5-(3'-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine (Nifrolidine), has been studied for its affinity for the α4β2 nAChR subtype. In binding assays using rat brain membranes, Nifrolidine exhibited a Ki value of 0.80 ± 0.11 nM. nih.gov Autoradiography studies on rat brain slices further confirmed its high affinity for α4β2 receptors with a Ki of 2.9 nM, while showing lower affinity for α3β2 and α3β4 receptors (Ki > 30 nM). nih.gov

Another series of analogs, 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine derivatives, have also shown very high affinities for nAChRs, with Ki values in the picomolar range (9-331 pM). nih.gov

| Analog | Receptor Subtype | Ki Value | Assay Method | Source |

|---|---|---|---|---|

| Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | Neuronal nAChRs | 0.15 to >9000 nM | Radioligand Binding Assay | nih.gov |

| Nifrolidine | α4β2 nAChR | 0.80 ± 0.11 nM | [³H]cytisine Binding Assay (Rat Brain Membranes) | nih.gov |

| Nifrolidine | α4β2 nAChR | 2.9 nM | In vitro Autoradiography (Rat Brain Slices) | nih.gov |

| Nifrolidine | α3β2 and α3β4 nAChRs | >30 nM | In vitro Autoradiography (Rat Brain Slices) | nih.gov |

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogs | nAChRs | 9 - 331 pM | Radioligand Binding Assay | nih.gov |

Agonist/Antagonist/Inverse Agonist Profiling (In vitro)

Functional assays are crucial for characterizing the nature of the interaction of a compound with a receptor, determining whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to that of an agonist).

For analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, functional activity assessment at different nAChR subtypes has revealed that substitutions on the pyridine ring can significantly influence their efficacy, leading to the identification of both subtype-selective agonists and antagonists. nih.gov

Nifrolidine (5-(3'-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine) is described as a putative and selective nAChR antagonist. nih.gov An antagonist can be valuable as it measures the total receptor population, unlike an agonist which typically binds to the high-affinity state of the receptor. nih.gov

| Analog | Functional Profile | Receptor Subtype | Source |

|---|---|---|---|

| Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | Subtype-selective agonists and antagonists | Neuronal nAChRs | nih.gov |

| Nifrolidine | Putative selective antagonist | nAChR | nih.gov |

Modulation of Enzyme Activity (e.g., Phospholipases, Kinases)

There is no available scientific literature detailing the modulation of enzyme activity, such as that of phospholipases or kinases, by this compound or its close structural analogs.

Enzymatic Inhibition/Activation Kinetics

No data is available on the enzymatic inhibition or activation kinetics for this compound or its analogs.

Substrate Specificity Studies

No studies on the substrate specificity of this compound or its analogs in the context of enzyme modulation have been reported.

Cellular Pathway Modulation (e.g., DNA Synthesis Inhibition, Cell Growth Suppression in Research Models)

There is a lack of published research on the effects of this compound or its direct analogs on cellular pathways such as DNA synthesis or cell growth suppression.

Ligand-Protein Interaction Profiling (e.g., Protein Binding Affinity)

Research into analogs of this compound has primarily focused on their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. The α4β2 subtype has been identified as a principal high-affinity binding site for this class of compounds.

The binding affinity is typically determined through competitive binding assays, where the test compound's ability to displace a radiolabeled ligand (such as [³H]cytisine or [³H]epibatidine) from the receptor is measured. The resulting inhibition constant (Ki) value indicates the concentration of the ligand required to occupy 50% of the receptors, with lower values signifying higher binding affinity.

Studies on pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, a compound structurally related to this compound, have demonstrated a wide range of binding affinities. These analogs have exhibited Ki values from the sub-nanomolar to the micromolar range, highlighting the sensitivity of nAChR binding to the substitution pattern on the pyridine ring. nih.gov For instance, N-methyl derivatives of a related series of compounds, 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, have shown exceptionally high affinities, with Ki values as low as 23 and 28 picomolar (pM). nih.gov

The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant of binding affinity. Research consistently shows that the (S)-configuration at the C2 position of the pyrrolidinyl moiety is essential for achieving maximal affinity for the α4β2 nAChR.

| Compound | Target Receptor | Ki Value |

|---|---|---|

| (S)-Nifrolidine | α4β2 nAChR | 0.80 ± 0.11 nM |

| (S)-Nifene | α4β2 nAChR | 0.50 ± 0.14 nM |

| Analog (S)-12 | α4β2 nAChR | 4.3 nM |

| Analog 3b (N-methyl derivative) | nAChRs | 28 pM |

| Analog 6b (N-methyl derivative) | nAChRs | 23 pM |

In Vitro Selectivity and Polypharmacology Assessment

The selectivity of a ligand for a specific receptor subtype over others is a key factor in determining its therapeutic potential and side-effect profile. For the pyrrolidinyl-pyridine class of compounds, research has heavily focused on assessing their selectivity for the α4β2 nAChR subtype over other nAChR subtypes, such as α3β4 and α7.

In vitro selectivity is evaluated by comparing the binding affinities (Ki values) of a compound across different cell lines or tissues expressing the specific receptor subtypes. A higher ratio of Ki (other subtype) / Ki (target subtype) indicates greater selectivity.

Analogs of this compound have demonstrated remarkable selectivity for the α4β2 nAChR. For example, the compound sazetidine-A and its analogs show a pronounced preference for α4β2 over the α3β4 and α7 subtypes. nih.gov This selectivity is attributed to specific structural features, such as O-substitution at the 3-position of the pyridine ring and the presence of an aliphatic chain at the 5-position. nih.gov

Functional assays further confirm this selectivity. For instance, (S)-Nifrolidine, a fluoropropyl analog, displays a Ki value of 2.9 nM for α4β2 receptors, while its affinity for α3β2 and α3β4 receptors is significantly lower (Ki > 30 nM). nih.gov The modification of the benzene (B151609) ring pattern in related benzodioxane analogs has been shown to not only increase α4β2 affinity but also enhance the selectivity over α3β4 nAChRs. unimi.it Computational docking studies into human α4β2 and α3β4 nAChR structures have helped to rationalize the structural determinants for this subtype selectivity. nih.govunimi.it

The polypharmacology of this compound class, beyond nAChRs, is not as extensively documented in the available literature, with the primary focus remaining on nicotinic receptor subtypes.

| Compound | Ki at α4β2 nAChR (nM) | Ki at α3β2/α3β4 nAChR (nM) | Selectivity Ratio (α3βx / α4β2) |

|---|---|---|---|

| (S)-Nifrolidine | 2.9 | > 30 | > 10.3 |

Applications in Chemical Biology and Drug Discovery Research

Utilization as a Chemical Probe for Target Validation

3-Methoxy-5-(pyrrolidin-2-yl)pyridine and its close analogs have proven to be instrumental as chemical probes for the validation of specific biological targets, particularly the nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central nervous system. nih.gov Dysfunction of nAChRs has been linked to a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction. nih.gov

The utility of this compound class as chemical probes stems from their ability to bind with high affinity and selectivity to nAChR subtypes. For instance, radiolabeled analogs, such as [¹⁸F]Nifrolidine (5-(3'-[¹⁸F]Fluoropropyl)-3-[2-((S)-pyrrolidinyl)methoxy]pyridine), have been developed for use in Positron Emission Tomography (PET) imaging. nih.gov These probes allow for the non-invasive visualization and quantification of nAChRs in the living brain, providing valuable information about receptor density and distribution in both healthy and diseased states. nih.gov By using such probes, researchers can validate nAChRs as a viable target for therapeutic intervention. An antagonist probe, for example, can help measure the total receptor population, complementing agonist-based radiotracers that typically bind to high-affinity states of the receptor. nih.gov

The high affinity of these compounds is demonstrated by their low Ki values in in vitro binding assays. For example, analogs of the closely related 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have shown Ki values ranging from 0.15 to over 9,000 nM for neuronal nAChRs. nih.gov This potent and selective interaction allows for the precise interrogation of the physiological and pathological roles of nAChRs, thereby validating them as legitimate targets for drug discovery efforts.

Role as a Core Scaffold for Combinatorial Library Synthesis

The this compound structure represents a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it an excellent starting point for the synthesis of diverse compound libraries. mdpi.com The pyridine (B92270) and pyrrolidine (B122466) rings offer multiple points for chemical modification, allowing for the systematic exploration of the chemical space around the core structure.

Combinatorial chemistry approaches leverage such scaffolds to generate large collections of structurally related compounds. escholarship.org By systematically altering the substituents on the pyridine and pyrrolidine rings of the this compound core, researchers can create focused libraries of molecules. For example, analogs of the related compound 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized with various substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring. nih.gov This systematic modification allows for the exploration of structure-activity relationships (SAR), providing insights into how different chemical groups influence binding affinity and functional activity at nAChR subtypes. nih.govnih.gov

The generation of such libraries is a crucial step in hit-to-lead optimization, where an initial "hit" compound with some desired biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The versatility of the this compound scaffold makes it an ideal starting point for these synthetic efforts, enabling the rapid generation of diverse compounds for high-throughput screening. nih.gov

Development as a Lead Compound in Pre-clinical Drug Discovery Programs

A lead compound is a chemical entity that exhibits a desired pharmacological activity and serves as the starting point for the development of a new drug. researchgate.net The this compound scaffold has given rise to several promising lead compounds, particularly for the treatment of neurological disorders. For instance, the closely related compound 3-methoxy-2-(pyrrolidin-2-yl)pyridine (B12285877) hydrochloride is actively being investigated in pharmaceutical research for its potential to modulate neurotransmitter activity.

The development of lead compounds from this scaffold is driven by their potent interaction with nAChRs. Preclinical studies involving analogs have demonstrated their potential therapeutic utility. For example, compounds based on this scaffold are being explored for their potential in treating conditions where nAChR function is compromised. The ability to fine-tune the pharmacological properties of these molecules through chemical synthesis makes them attractive candidates for further development.